molecular formula C19H11F4N3 B4349526 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349526
M. Wt: 357.3 g/mol
InChI Key: RNKLKSXGNVFDST-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a fascinating compound with a complex structure composed of multiple fluorine atoms and pyrazolo[3,4-b]pyridine as the core framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis processes:

  • Formation of the pyrazolo[3,4-b]pyridine core: : The initial step often involves the cyclization of suitable precursors, such as pyridine and hydrazine derivatives, under controlled conditions.

  • Introduction of the difluoromethyl group: : A crucial step involving the use of difluoromethylating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group at the desired position.

  • Attachment of fluorophenyl groups: : This can be achieved through coupling reactions such as Suzuki or Stille coupling, using fluorinated phenyl boronic acids or stannanes.

Reaction Conditions: : Vary depending on the step but often require specific catalysts (like palladium), solvents (such as DMF or THF), and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial scale production may leverage continuous flow chemistry or batch processing, utilizing scalable synthetic pathways and optimization of reaction conditions to maximize efficiency and minimize waste. Industrial methods might also involve the use of robust catalysts and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions may target the pyrazole ring or the fluorinated groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using catalysts such as palladium on carbon.

  • Substitution: : Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products Formed

  • Oxidation products: : Often hydroxylated derivatives or ketones.

  • Reduction products: : Reduced forms of the pyrazole ring or de-fluorinated products.

  • Substitution products: : Diverse derivatives depending on the substitution pattern and reagents used.

Scientific Research Applications

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is employed in various research areas:

  • Chemistry: : As a building block for more complex molecules and in studying reaction mechanisms.

  • Medicine: : Investigated for its pharmacological properties, including potential use as a drug candidate due to its stability and biological activity.

  • Industry: : Utilized in the development of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound interacts with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The fluorinated groups enhance its ability to participate in hydrogen bonding and van der Waals interactions, which can influence its biological activity and binding affinity.

Pathways

The exact pathways are subject to ongoing research but may involve the modulation of cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethyl)-1-(2-chlorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

What sets 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine apart is its unique combination of fluorinated groups, providing it with distinctive chemical properties such as enhanced lipophilicity, metabolic stability, and strong binding interactions, which make it a standout candidate in various applications.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across multiple scientific disciplines. From synthetic methodologies to its unique reactivity and applications, this compound represents an exciting avenue for ongoing and future research.

Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3/c20-12-7-5-11(6-8-12)16-9-13(18(22)23)14-10-24-26(19(14)25-16)17-4-2-1-3-15(17)21/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKLKSXGNVFDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

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